molecular formula C18H16N2O3S B2685429 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1203274-57-0

2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No.: B2685429
CAS No.: 1203274-57-0
M. Wt: 340.4
InChI Key: ITVJBCVBXJQALR-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a complex organic compound that features a phthalimide moiety and a thiophene-substituted cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phthalimide derivative, which is then coupled with a thiophene-substituted cyclopropylamine under appropriate conditions. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phthalimide moiety can be reduced to phthalamide or phthalic acid derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl and thiophene positions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the phthalimide moiety can produce phthalamide.

Scientific Research Applications

2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in modulating the compound’s biological activity by interacting with cellular membranes or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-phenylphthalimide and N-(2-hydroxyethyl)phthalimide share the phthalimide core structure.

    Thiophene-Substituted Cyclopropyl Compounds: Molecules such as 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid and its derivatives.

Uniqueness

2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is unique due to the combination of the phthalimide and thiophene-substituted cyclopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-15(19-11-18(7-8-18)14-6-3-9-24-14)10-20-16(22)12-4-1-2-5-13(12)17(20)23/h1-6,9H,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVJBCVBXJQALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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